molecular formula C15H25N5 B1667028 Ametoctradin CAS No. 865318-97-4

Ametoctradin

Cat. No. B1667028
M. Wt: 275.39 g/mol
InChI Key: GGKQIOFASHYUJZ-UHFFFAOYSA-N
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Description

Ametoctradin is a member of the class of triazolopyrimidines . It is a fungicide used for the control of late blight and downy mildew on potatoes and other crops including vines . It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical .


Synthesis Analysis

Ametoctradin was synthesized through four steps from methyl 3-oxopentanoate and 1h-1,2,4-triazol-5-amine, and its structure was confirmed by 1h NMR .


Molecular Structure Analysis

The molecular formula of Ametoctradin is C15H25N5 . The IUPAC name is 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .


Chemical Reactions Analysis

Ametoctradin’s ecotoxicological and lithospheric sorption properties have been thoroughly assessed through a variety of experimental techniques that mimic natural environmental circumstances . The hydrolytic and photolytic processes involved in Ametoctradin degradation were evaluated using GC–MS analysis and UV–visible spectrophotometry .


Physical And Chemical Properties Analysis

Ametoctradin has a low aqueous solubility and a low volatility . It tends not to be persistent in soils but can be in aquatic bodies under certain conditions .

Safety And Hazards

Ametoctradin is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to wash thoroughly after handling and avoid release to the environment .

Future Directions

The structural and mechanistic insights obtained from the study of Ametoctradin will provide a valuable clue for future designing of a new promising bc1 inhibitor . There are ongoing efforts to modify the existing maximum residue level for the active substance Ametoctradin in various applications .

properties

IUPAC Name

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKQIOFASHYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058203
Record name Ametoctradin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ametoctradin

CAS RN

865318-97-4
Record name Ametoctradin
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URL https://commonchemistry.cas.org/detail?cas_rn=865318-97-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ametoctradin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ametoctradin
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Record name Ametoctradin
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Record name AMETOCTRADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J84P40P7BV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 2.5 l jacketed vessel fitted with condenser and water separator, 737 g of o-xylene was initially charged, and 39.5 g of chlorosulfonic acid was added. 191.2 g of 3-amino-1,2,4-triazole and 1254 g of a solution of 2-propionyldecanonitrile (37.7% by weight in o-xylene) were added, and the mixture was heated to reflux. The mixture was stirred under reflux for 12 hours, and the water of reaction formed was removed via a phase separator. Once no more water was separated off, the mixture was cooled to 140° C. and 59.4 g of triethylamine were added. On further cooling, the product precipitated in the form of colorless crystals. At a temperature 105° C., 152.8 g of methanol were added. The mixture was cooled further to 20° C., and the solid formed was separated off. The filtercake was washed with a mixture of 850 g of methanol and 119 g of water and then dried under reduced pressure. This gave 525.5 g of colorless crystals having a content of 98.3% a/a (HPLC). The title compound was obtained as a mixture of two modifications having melting points of 199° C. and 201° C., respectively. Yield: 83.0%.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
191.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1254 g
Type
reactant
Reaction Step Two
Name
2-propionyldecanonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
737 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ametoctradin
Reactant of Route 2
Ametoctradin
Reactant of Route 3
Ametoctradin

Citations

For This Compound
1,030
Citations
S Fontaine, F Remuson, L Caddoux… - Pest management …, 2019 - Wiley Online Library
… By using a combination of bioassays and molecular methods, we monitored sensitivity to amisulbrom and ametoctradin in P. viticola populations in French vineyards from 2012 to 2017. …
Number of citations: 47 onlinelibrary.wiley.com
X Zhu, M Zhang, J Liu, J Ge, G Yang - Journal of agricultural and …, 2015 - ACS Publications
… ametoctradin was first uncovered by integrating molecular docking, MD simulations, and MM/PBSA calculations, which showed that ametoctradin … porcine SQR than ametoctradin were …
Number of citations: 57 pubs.acs.org
M Hu, X Liu, F Dong, J Xu, S Li, H Xu, Y Zheng - Food Chemistry, 2015 - Elsevier
… ametoctradin residue in fruits and vegetables using UPLC–MS/MS. In the present paper, a modified QuEChERS method to determine ametoctradin … purification of ametoctradin, different …
Number of citations: 55 www.sciencedirect.com
M Fehr, A Wolf, G Stammler - Pest Management Science, 2016 - Wiley Online Library
… binding site and binding mode of ametoctradin. All three approaches provide data supporting the argument that ametoctradin binds to the Pythium bc 1 complex similarly to stigmatellin. …
Number of citations: 43 onlinelibrary.wiley.com
A Dreinert, A Wolf, T Mentzel, B Meunier… - Biochimica et Biophysica …, 2018 - Elsevier
… to investigate further the binding mode of Ametoctradin. The results obtained argue that the … Ametoctradin prefers binding to the reduced cytochrome bc 1 complex. Thus, Ametoctradin …
Number of citations: 32 www.sciencedirect.com
X Gao, S Hu, Z Liu, H Zhu, J Yang… - Pest Management …, 2022 - Wiley Online Library
… 144 Phytophthora litchii strains to ametoctradin was determined, with a … All these ametoctradin‐resistant mutants were sensitive to … b) were found in ametoctradin‐resistant mutants. …
Number of citations: 6 onlinelibrary.wiley.com
JG Töfoli, RJ Domingues, W Jacobelis Jr… - Arquivos do Instituto …, 2016 - SciELO Brasil
… Aiming to evaluate the efficacy of the new fungicide ametoctradin, mixed … Ametoctradin + metiram resulted in moderate control, which was always similar to the standard. Ametoctradin …
Number of citations: 4 www.scielo.br
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
… of the dossier on ametoctradin in the Draft Assessment … adopt a conclusion on whether ametoctradin can be expected to … of the representative uses of ametoctradin as a fungicide on …
Number of citations: 7 efsa.onlinelibrary.wiley.com
AS Komarova, TD Chermenskaya… - Journal of Analytical …, 2017 - Springer
… The initial ametoctradin solution with a concentration of 0.5 mg/mL was prepared by … of ametoctradin in methanol in a 100-mL volumetric flask. Calibration solutions with ametoctradin …
Number of citations: 8 link.springer.com
HD Whittington, M Singh, C Ta… - Frontiers in …, 2020 - frontiersin.org
… , in the PBBR did not hinder the ability of the consortium to degrade ametoctradin, supporting our hypothesis that Burkholderiales were the major drivers of ametoctradin degradation. …
Number of citations: 5 www.frontiersin.org

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